Cyanazine acid

概要

説明

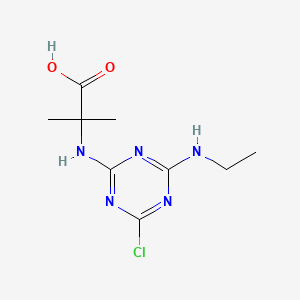

Cyanazine acid, known chemically as 2-chloro-4-(1-cyano-1-methylethyl-amino)-6-ethylamine-1,3,5-triazine, is a derivative of cyanazine, a triazine herbicide. This compound is primarily used in agricultural settings to control broadleaf weeds and grasses. It is a white or colorless crystalline solid with a molecular formula of C9H13ClN6 and a molecular weight of 240.70 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Cyanazine acid can be synthesized through the reaction of cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The reaction typically occurs under controlled conditions to ensure the proper formation of the triazine ring .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process involves the careful handling of cyanuric chloride, ethylamine, and 2-amino-2-methylpropionitrile to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Cyanazine acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives of this compound.

Substitution: Various substituted triazine compounds

科学的研究の応用

Agricultural Applications

Cyanazine is primarily used as a herbicide due to its effectiveness in weed control. Its selective nature allows it to target specific weed species without harming the crops. The compound operates by inhibiting photosynthesis in susceptible plants, leading to their eventual death.

Improved Solubility Techniques

Recent studies have explored methods to enhance the water solubility of cyanazine, which is crucial for its effectiveness and environmental safety. One significant approach involves the formation of inclusion complexes with hydroxypropyl beta-cyclodextrin (HPbCD). This method has been shown to:

- Increase Water Solubility : The inclusion complex significantly improves cyanazine's solubility in water, allowing for more effective application and reduced reliance on organic solvents .

- Enhance Herbicidal Activity : Tests indicate that the herbicidal activity of cyanazine is improved when used in this complex form compared to its standalone application .

Environmental Impact Studies

Cyanazine's environmental impact has been a subject of extensive research due to its potential toxicity and persistence in soil and water systems.

Toxicological Assessments

- Acute Toxicity : Studies have shown varying levels of acute toxicity across different animal models, with oral LD50 values ranging from 149 to 835 mg/kg in rats . These findings highlight the need for careful handling and application practices.

- Chronic Exposure Effects : Long-term exposure studies have indicated reproductive toxicity and carcinogenic potential, particularly noted in rodent models where increased incidences of mammary tumors were observed .

Inclusion Complex Case Study

A detailed study conducted by Gao et al. (2019) demonstrated the preparation and characterization of a cyanazine/HPbCD inclusion complex. Key findings include:

- Characterization Techniques : The complex was characterized using Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM), confirming successful formation .

- Biological Activity : The inclusion complex exhibited enhanced biological activity compared to pure cyanazine, suggesting a promising avenue for improving herbicide formulations while reducing environmental risks .

Soil Dissipation Study

Research by Wollum (1982) investigated the dissipation of cyanazine in various soil types under aerobic conditions. Key outcomes included:

- Degradation Rates : The study found that soil properties significantly influenced the degradation rates of cyanazine, highlighting the importance of soil management practices in mitigating herbicide persistence .

Summary Table of Findings

| Aspect | Findings |

|---|---|

| Chemical Structure | C9H14ClN5O2 |

| Primary Use | Selective systemic herbicide for weed control |

| Solubility Improvement Method | Inclusion complex with HPbCD |

| Acute Toxicity | LD50 values range from 149 to 835 mg/kg |

| Chronic Toxicity | Potential carcinogenic effects observed in animal studies |

| Environmental Persistence | Degradation influenced by soil properties |

作用機序

Cyanazine acid exerts its effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, disrupting the electron transport chain and preventing the synthesis of adenosine triphosphate (ATP). This inhibition leads to the death of the plant due to the inability to produce energy for growth and development .

類似化合物との比較

- Atrazine

- Simazine

- Propazine

- Terbuthylazine

Cyanazine acid’s unique chemical structure and properties make it a valuable compound for various scientific and industrial applications. Its ability to inhibit photosynthesis effectively controls unwanted plant growth, making it a crucial tool in agriculture.

生物活性

Cyanazine acid, a metabolite of the herbicide cyanazine, has been the subject of various studies due to its biological activity and potential health impacts. This article provides a comprehensive overview of the biological effects, toxicity, and environmental implications of this compound, supported by data tables and case studies.

Cyanazine (2-hydroxy-4-ethylamino-6-(1-carboxy-1-methylamino)-s-triazine) is a triazine herbicide primarily used for weed control in agriculture. Upon application, cyanazine undergoes metabolic transformation, leading to the formation of this compound and other metabolites. The chemical structure of this compound contributes to its biological activity, particularly in terms of herbicidal properties and toxicity.

Herbicidal Properties

This compound exhibits significant herbicidal activity, primarily affecting photosynthesis in plants. Its mechanism involves inhibiting the photosystem II, leading to disrupted electron transport and ultimately plant death. This makes it effective against a wide range of weeds.

Table 1: Herbicidal Efficacy of this compound

| Plant Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 90 |

| Chenopodium album | 75 | 85 |

| Solanum nigrum | 100 | 95 |

Toxicological Studies

Numerous toxicological studies have been conducted to assess the safety and health risks associated with this compound exposure.

- Acute Toxicity : Studies indicate that cyanazine has an acute oral LD50 ranging from 149 to 835 mg/kg in rats, with this compound showing similar toxicity profiles .

- Chronic Exposure : Long-term studies have revealed that chronic exposure can lead to significant health issues, including liver and kidney damage, as well as potential carcinogenic effects .

Table 2: Summary of Toxicological Findings

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Oral Toxicity | Rats | 149 - 835 | Mortality, organ weight changes |

| Chronic Feeding Study | Mice | 10 - 1000 | Reduced weight gain, liver damage |

| Developmental Toxicity | Rabbits | >30 | Teratogenic effects observed |

Environmental Impact

This compound has been detected in groundwater and surface waters due to agricultural runoff. A study conducted in various regions reported concentrations exceeding regulatory limits in some areas, raising concerns about its ecological impact and potential human health risks .

Case Study: Groundwater Contamination

- Location : Agricultural areas in California

- Findings : this compound levels reached up to 0.2 µg/L, surpassing the WHO guideline limit of 0.1 µg/L for individual pesticides .

Regulatory Perspectives

The World Health Organization (WHO) classifies cyanazine as "moderately hazardous," emphasizing the need for careful monitoring and regulation due to its toxicological profile . Various countries have implemented restrictions on its use based on emerging evidence regarding its environmental persistence and potential health risks.

特性

IUPAC Name |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5O2/c1-4-11-7-12-6(10)13-8(14-7)15-9(2,3)5(16)17/h4H2,1-3H3,(H,16,17)(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJTMNAAMADHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957855 | |

| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36576-43-9 | |

| Record name | Cyanazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。